molecular formula C11H11ClO4 B14075514 1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-2-one

1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-2-one

Cat. No.: B14075514
M. Wt: 242.65 g/mol
InChI Key: YCXBQZOUMSBZLK-UHFFFAOYSA-N
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Description

1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-2-one is an organic compound with a complex structure that includes a carboxylic acid group, a hydroxyl group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-(carboxy(hydroxy)methyl)benzaldehyde with chloroacetone under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of 1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropanoic acid.

    Reduction: Formation of 1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The presence of the carboxylic acid and hydroxyl groups allows it to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Carboxy(hydroxy)methyl)phenyl)-2-chloropropan-2-one: Similar structure but with a different position of the chlorine atom.

    1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-bromopropan-2-one: Similar structure but with a bromine atom instead of chlorine.

    1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chlorobutan-2-one: Similar structure but with an additional carbon atom in the chain.

Uniqueness

1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-2-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both carboxylic acid and hydroxyl groups in close proximity allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H11ClO4

Molecular Weight

242.65 g/mol

IUPAC Name

2-[3-(3-chloro-2-oxopropyl)phenyl]-2-hydroxyacetic acid

InChI

InChI=1S/C11H11ClO4/c12-6-9(13)5-7-2-1-3-8(4-7)10(14)11(15)16/h1-4,10,14H,5-6H2,(H,15,16)

InChI Key

YCXBQZOUMSBZLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(C(=O)O)O)CC(=O)CCl

Origin of Product

United States

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